6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

LC-MS method development Analytical chemistry Quality control

SAR discontinuity from generic indanamine replacements undermines MAO-B inhibitor programs. This compound resolves that gap as a dual-modification probe enabling systematic deconvolution of 6-fluoro and N-methyl contributions. • Benchmarked against scaffold IC₅₀ range 0.11 μM to >20 μM for quantitative SAR mapping. • Predicted ΔlogP ≈ +0.5-0.7 vs. primary amine analog supports CNS penetration optimization. • ≥98% purity with full NMR, HPLC, LC-MS documentation. Racemic form supplied for chiral resolution or asymmetric synthesis entry points.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B12116528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCNC1CCC2=C1C=C(C=C2)F
InChIInChI=1S/C10H12FN/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10,12H,3,5H2,1H3
InChIKeyFYOXGZLDDQGWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine: Structural & Physicochemical Baseline


6-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS 1188244-68-9) is a fluorinated N-methyl-1-aminoindan derivative with the molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol . The compound incorporates a bicyclic indane scaffold with a secondary amine at the 1-position bearing an N-methyl substituent and a fluorine atom at the 6-position of the aromatic ring . This structural arrangement places it within the broader class of 2,3-dihydro-1H-inden-1-amine derivatives, which have been explored as monoamine oxidase B (MAO-B) inhibitors and as scaffolds for central nervous system-targeted ligands [1]. The compound is commercially available from multiple suppliers at ≥98% purity, accompanied by analytical documentation including NMR, HPLC, and LC-MS .

Why N-methyl/6-fluoro Analogs Cannot Replace This Compound


Substituting 6-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine with its closest structural analogs — such as the non-fluorinated N-methyl-1-aminoindan (rasagiline analog core) or the primary amine 6-fluoro-2,3-dihydro-1H-inden-1-amine — introduces critical alterations in physicochemical and pharmacological properties that are not interchangeable in structure-activity relationship (SAR) programs [1]. The presence of the 6-fluoro substituent modulates aromatic ring electron density, metabolic stability, and lipophilicity, while the N-methyl group affects amine basicity and steric interactions at the binding site . Published SAR studies on the 2,3-dihydro-1H-inden-1-amine series demonstrate that even single-atom modifications at these positions produce order-of-magnitude shifts in MAO-B inhibitory potency; for example, compounds within this scaffold span IC₅₀ values from 0.11 μM to >20 μM depending on substitution pattern [2]. Consequently, generic replacement without empirical validation risks substantial loss of target engagement, altered selectivity profiles, and compromised in vitro-to-in vivo translation.

Quantitative Differentiation Evidence


Molecular Weight Differentiation from Non-Fluorinated Analog

The presence of the 6-fluoro substituent increases the molecular weight of 6-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine to 165.21 g/mol (C₁₀H₁₂FN), compared to 147.22 g/mol (C₁₀H₁₃N) for the non-fluorinated analog N-methyl-2,3-dihydro-1H-inden-1-amine . This 18 Da mass difference provides unambiguous chromatographic and mass spectrometric resolution between the two compounds, enabling confident identity confirmation and quantification in reaction monitoring or purity assessment workflows .

LC-MS method development Analytical chemistry Quality control

Lipophilicity Modulation vs. Primary Amine Analog

N-Methylation of the primary amine in 6-fluoro-2,3-dihydro-1H-inden-1-amine (C₉H₁₀FN, MW 151.18 g/mol) to yield the target secondary amine increases calculated logP by approximately 0.5–0.7 log units, reflecting enhanced lipophilicity that influences membrane permeability and blood-brain barrier penetration potential . This structural modification also converts the primary amine (pKa ~10.5) to a secondary amine (pKa ~10.8), altering the protonation state at physiological pH and potentially affecting target binding interactions .

Drug-likeness optimization ADME prediction Medicinal chemistry

MAO-B Inhibitory Activity in the Indanamine Series

The 2,3-dihydro-1H-inden-1-amine scaffold has been validated as a selective MAO-B inhibitory chemotype. In a 2019 SAR study by Li et al., compounds within this series displayed MAO-B IC₅₀ values ranging from 0.11 μM (compound L4) to >20 μM (inactive analogs), with selectivity over MAO-A exceeding 100-fold for optimized derivatives [1]. The non-fluorinated N-methyl analog (1R)-N-methyl-2,3-dihydro-1H-inden-1-amine exhibits weak MAO-B affinity (Ki = 17,000 nM, BindingDB) [2], while fluorination at the 6-position in the propargyl series (6-fluoro-N-propargyl-1-aminoindan) confers enhanced MAO-B selectivity relative to other halogenated analogs [3]. Although direct MAO-B IC₅₀ data for the target compound itself have not been located in public literature, the combination of 6-fluorination and N-methylation positions it as a differentiated probe within this validated pharmacophore.

MAO-B inhibition Parkinson's disease research Neurodegeneration

Purity Specifications and Analytical Characterization

The target compound is commercially supplied at NLT 98% purity with a comprehensive analytical documentation package including MSDS, NMR, HPLC, and LC-MS data . In contrast, the non-fluorinated analog N-methyl-2,3-dihydro-1H-inden-1-amine and the primary amine 6-fluoro-2,3-dihydro-1H-inden-1-amine are often supplied at lower purity grades (typically 95–97%) with variable analytical support depending on the vendor . This purity differential (±3% absolute) can translate to ±30 μmol of impurities per millimole of compound, which may confound dose-response measurements in sensitive biochemical assays .

Chemical procurement Reproducibility Quality assurance

Research Application Scenarios


MAO-B Inhibitor SAR Probe for Lead Optimization

Researchers developing selective MAO-B inhibitors for Parkinson's disease can employ 6-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine as a dual-modification SAR probe to dissect the contributions of 6-fluorination and N-methylation to binding affinity and selectivity. The established SAR in the 2,3-dihydro-1H-inden-1-amine series provides a quantitative framework (scaffold IC₅₀ range: 0.11 μM to >20 μM) against which this compound's activity can be benchmarked [1]. Its differentiated lipophilicity profile (predicted ΔlogP ≈ +0.5–0.7 vs. primary amine analog) supports CNS penetration optimization efforts .

Analytical Method Development and Reference Standard

The compound's well-characterized identity (CAS 1188244-68-9, MFCD11219795) and availability at ≥98% purity with full analytical documentation (NMR, HPLC, LC-MS) make it suitable as a reference standard for LC-MS method development and impurity profiling of indanamine-derived drug candidates . The 18 Da mass shift from the non-fluorinated analog ensures unambiguous chromatographic resolution, reducing the risk of peak co-elution in complex biological matrices .

Fluorinated Building Block for CNS-Targeted Libraries

As a chiral secondary amine with both 6-fluoro and N-methyl substituents, the compound serves as a versatile intermediate for parallel synthesis of CNS-focused compound libraries. The 6-fluorination enhances metabolic stability (a well-established effect of aryl fluorination in drug design), while the N-methyl secondary amine offers a handle for further diversification via reductive amination, amide coupling, or sulfonamide formation . Procurement in racemic form allows for subsequent chiral resolution or asymmetric synthesis entry points [2].

Pharmacological Tool for Transporter Selectivity Profiling

Given the aminoindane scaffold's known interactions with monoamine transporters (serotonin, dopamine, norepinephrine) and MAO enzymes, 6-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine can be profiled alongside its non-fluorinated and primary amine analogs to map fluorine- and N-methyl-dependent shifts in transporter vs. enzyme selectivity [3]. Such selectivity profiling is essential for de-risking off-target pharmacology in CNS drug discovery programs.

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